(4-Bromo-2-isopropylphenyl)(thiomorpholino)methanone

Description

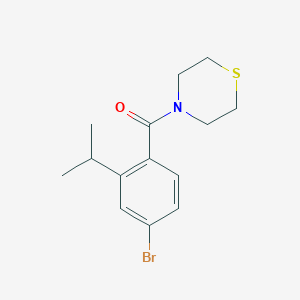

(4-Bromo-2-isopropylphenyl)(thiomorpholino)methanone (CAS: 2364585-28-2) is a thiomorpholine-derived aromatic ketone with a bromine substituent at the para position and an isopropyl group at the ortho position of the phenyl ring (Figure 1). The thiomorpholino group introduces a sulfur atom into the morpholine ring, altering electronic properties compared to oxygen-containing morpholino analogs . This compound is synthesized via amide coupling methodologies, similar to other thiomorpholino methanones, achieving high purity (95%) through flash chromatography .

Properties

IUPAC Name |

(4-bromo-2-propan-2-ylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNOS/c1-10(2)13-9-11(15)3-4-12(13)14(17)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNLKBJZTLCGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-isopropylphenyl)(thiomorpholino)methanone typically involves the reaction of 4-bromo-2-isopropylphenyl with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and consistent quality of the final product. The reaction parameters are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-isopropylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methanol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromo-2-isopropylphenyl)(thiomorpholino)methanone is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-isopropylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectral Differences

NMR Characteristics

- Aromatic Protons :

- Nitro-substituted analogs show downfield shifts (δ 8.01–7.42 ppm) due to EWGs .

- Methyl groups (e.g., 4-CH₃ in 13b) cause upfield shifts (δ 2.64 ppm) .

- Target Compound : The bromine and isopropyl groups likely result in aromatic protons at δ 7.5–7.8 ppm (deshielded by Br) and δ 1.2–1.5 ppm (isopropyl CH₃), respectively.

Molecular Weight and Polarity

*Estimated using fragment-based methods.

Reactivity and Stability

- Thermal Stability: Thiomorpholino methanones with hydrogen-bonding networks (e.g., tetrazole derivatives) decompose at 247–289°C . Target Compound: Bromine may reduce thermal stability compared to H-bond-stabilized analogs, though exact data are unavailable.

Chemical Reactivity :

- Bromine in the target compound enables Suzuki coupling or nucleophilic substitution, contrasting with nitro groups (reducible to amines, as in 14a ) or methoxy groups (susceptible to demethylation).

Biological Activity

(4-Bromo-2-isopropylphenyl)(thiomorpholino)methanone, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a thiomorpholino group, which are critical for its biological interactions. The molecular formula is CHBrNOS, and it has a molecular weight of approximately 300.24 g/mol.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

2. Anticancer Activity

The compound has also been studied for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation in treated cells.

3. Enzyme Inhibition

this compound has been identified as an inhibitor of specific enzymes involved in critical biological pathways. For instance, it shows inhibitory activity against certain kinases that play roles in cancer progression. This inhibition can disrupt signaling pathways essential for tumor growth and survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Binding Affinity : The bromine atom enhances the compound's binding affinity to target proteins by forming halogen bonds.

- Thiomorpholino Group : This moiety is believed to facilitate interactions with nucleophilic sites on enzymes, leading to their inhibition.

- Cellular Uptake : The lipophilic nature of the compound aids in its cellular uptake, enhancing its efficacy within biological systems.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Study 3 | Identified as a potent inhibitor of PI3K/Akt signaling pathway in lung cancer cells, leading to reduced cell proliferation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.